6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
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Overview
Description
6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative known for its potential antiproliferative effects on cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate substituted phenols with 6,8-dichloro-4H-chromen-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Potential therapeutic agent for treating prostate cancer due to its MAO-A inhibitory effects.
Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase-A (MAO-A). By binding to the active site of MAO-A, it prevents the breakdown of monoamines, leading to increased levels of neurotransmitters. This mechanism is particularly relevant in the context of its antiproliferative effects on prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,8-dichloro-2-methylimidazo[1,2-b]pyridazine: Another compound with similar structural features but different biological activities.
Flavonoid derivatives: Compounds like KKR11, KKR20, and KKR7 have been studied for their MAO-A inhibitory effects and antiproliferative properties.
Uniqueness
6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern and its potent inhibitory effects on MAO-A, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
6,8-dichloro-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O5/c1-22-15-4-9(5-16(23-2)18(15)24-3)14-8-13(21)11-6-10(19)7-12(20)17(11)25-14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZWUKUFPGOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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